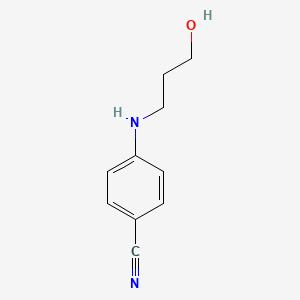

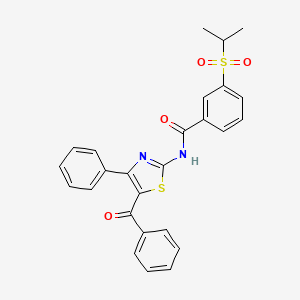

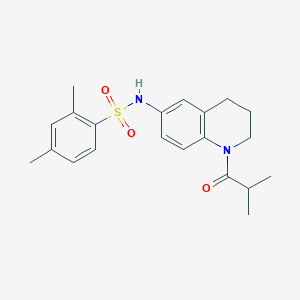

![molecular formula C14H19NO4S B2549072 5-{1-[(tert-ブトキシ)カルボニル]ピロリジン-2-イル}チオフェン-2-カルボン酸 CAS No. 1103394-61-1](/img/structure/B2549072.png)

5-{1-[(tert-ブトキシ)カルボニル]ピロリジン-2-イル}チオフェン-2-カルボン酸

説明

The compound 5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid is a multifunctional molecule that contains a thiophene ring, a pyrrolidine ring, and a tert-butoxycarbonyl (Boc) protecting group. This structure suggests potential in various chemical reactions and applications due to the presence of reactive sites and the protective group which can be removed under specific conditions.

Synthesis Analysis

The synthesis of densely functionalized pyrroles and thiophenes can be achieved through the reactions of imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes, as described in one of the studies . Although the exact synthesis of the compound is not detailed, the methodologies discussed in the papers provide insights into the possible synthetic routes. For instance, the use of tert-butyl esters in the synthesis of pyrrole derivatives is a common strategy , and the synthesis of related pyrrolidine compounds with Boc protection has been reported .

Molecular Structure Analysis

The molecular structure of related pyrrolidine compounds has been analyzed through X-ray diffraction studies, revealing that the pyrrolidine ring can adopt an envelope conformation . The orientation of substituents such as the Boc group and the relative stereochemistry of chiral centers are crucial for the properties and reactivity of the compound .

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar molecules in chemical reactions. For example, the reaction of tert-butyl esters of pyrrole carboxylic acids with singlet oxygen can yield 5-substituted pyrroles, which are valuable intermediates in the synthesis of complex molecules like prodigiosin . Additionally, the presence of a Boc group allows for selective reactions at other sites of the molecule while protecting the amine functionality .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from the properties of similar molecules. The presence of the Boc group generally increases the steric bulk and affects the solubility of the compound in organic solvents. The pyrrolidine ring's conformation and the thiophene ring's aromaticity contribute to the molecule's stability and reactivity. The intermolecular hydrogen bonding capabilities, as seen in related structures, can influence the compound's crystallinity and melting point .

科学的研究の応用

医薬品発見のための汎用的な足場

ピロリジン環は、化合物の構成要素であり、医薬品化学者によって人間の病気の治療のための化合物を得るために広く使用されています . この飽和した足場への関心は、sp3ハイブリダイゼーションによるファーマコフォア空間を効率的に探索する可能性、分子の立体化学への貢献、環の非平面性による3次元(3D)カバレッジの増加によって高まっています .

ジペプチド合成における用途

この化合物は、ジペプチド合成に使用できます . 特異的なカップリング試薬であるN, N'-ジエチレン-N''-2-クロロエチルチオホスホロアミドは、塩基の添加なしにBoc-AAILにおけるアミド形成を促進することが判明しており、15分で満足のいく収率でジペプチドを与えました .

キラル分離

この化合物は、混合した(2S, 4S)-TBMPおよび(2S, 4R)-1-(tert-ブトキシカルボニル)-4-(メトキシメチル)ピロリジン-2-カルボン酸から(2S, 4S)-1-(tert-ブトキシカルボニル)-4-(メトキシメチル)ピロリジン-2-カルボン酸のキラル分離に使用できます . これは、抗HCV薬であるベルパタビルのための重要な中間体です .

ピナコールボロン酸エステルのプロト脱ホウ素化

この化合物は、ピナコールボロン酸エステルの触媒的プロト脱ホウ素化に使用できます .

N-tert-ブトキシカルボニル無水物の形成の分析

この化合物は、N-tert-ブトキシカルボニル無水物の形成の分析に使用できます . 熱力学の変化は、反応におけるコンフォメーションに伴うエネルギーの変化についてさらに明らかにします .

生物活性分子の合成

作用機序

As mentioned in the description, this compound acts as an inhibitor of GATA family proteins . It targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation, and inhibiting the expression and production of Th2 cytokines .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-14(2,3)19-13(18)15-8-4-5-9(15)10-6-7-11(20-10)12(16)17/h6-7,9H,4-5,8H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOVWWZSFTTXBDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1103394-61-1 | |

| Record name | 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

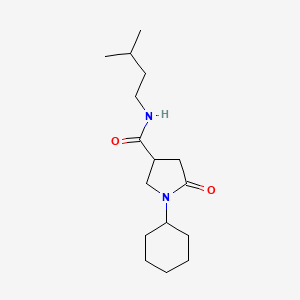

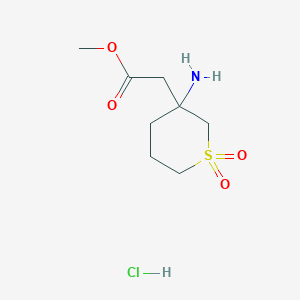

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2548993.png)

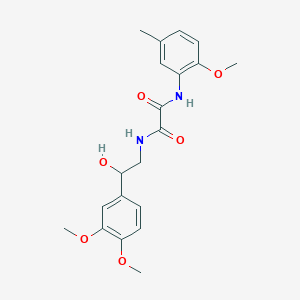

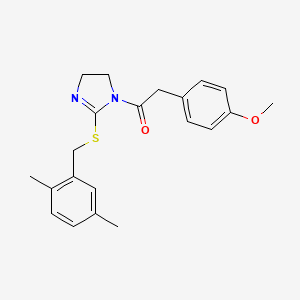

![N,N-diethyl-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2548998.png)

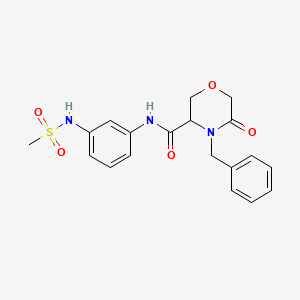

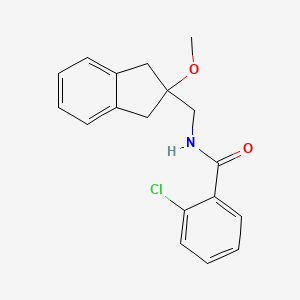

![4-[[2-[(4-Cyclohexyloxyphenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2549003.png)

![2,4-Dimethyl-6-[(2-methylphenyl)methyl]-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2549007.png)